molecular formula C12H17NO2 B14058709 1-(Benzyloxy)piperidin-4-ol

1-(Benzyloxy)piperidin-4-ol

Katalognummer: B14058709
Molekulargewicht: 207.27 g/mol
InChI-Schlüssel: RCDYNBCAGVSXOS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Benzyloxy)piperidin-4-ol is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom

Vorbereitungsmethoden

The synthesis of 1-(Benzyloxy)piperidin-4-ol involves several steps. One common method includes the reaction of piperidin-4-ol with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, leading to the formation of this compound. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Analyse Chemischer Reaktionen

1-(Benzyloxy)piperidin-4-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where the benzyloxy group can be replaced by other nucleophiles under appropriate conditions. Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts. The major products formed depend on the type of reaction and the reagents used.

Wissenschaftliche Forschungsanwendungen

1-(Benzyloxy)piperidin-4-ol has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of biological pathways and mechanisms, particularly in the context of receptor interactions and enzyme inhibition.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of drugs targeting neurological disorders and infectious diseases.

    Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of various industrial compounds.

Wirkmechanismus

The mechanism of action of 1-(Benzyloxy)piperidin-4-ol involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, modulating their activity. The benzyloxy group can enhance the compound’s binding affinity and specificity towards these targets, leading to desired biological effects. The pathways involved can vary depending on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

1-(Benzyloxy)piperidin-4-ol can be compared with other piperidine derivatives, such as:

    Piperidin-4-ol: Lacks the benzyloxy group, resulting in different chemical properties and applications.

    1-(Methoxy)piperidin-4-ol: Contains a methoxy group instead of a benzyloxy group, leading to variations in reactivity and biological activity.

    1-(Phenoxy)piperidin-4-ol: Has a phenoxy group, which can influence its chemical behavior and potential uses. The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for targeted applications.

Eigenschaften

Molekularformel

C12H17NO2

Molekulargewicht

207.27 g/mol

IUPAC-Name

1-phenylmethoxypiperidin-4-ol

InChI

InChI=1S/C12H17NO2/c14-12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11/h1-5,12,14H,6-10H2

InChI-Schlüssel

RCDYNBCAGVSXOS-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCC1O)OCC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.